High-Affinity Binding: Cipralisant Enantiomer Displays Sub-Nanomolar Affinity Comparable to Pitolisant
Cipralisant enantiomer exhibits high binding affinity for the rat histamine H3 receptor, with a reported Ki of 0.47 nM . This is comparable to the affinity of the FDA-approved H3 antagonist/inverse agonist Pitolisant, which has a reported Ki of 0.16 nM at the human H3 receptor [1]. While both are high-affinity ligands, their distinct chemical structures—imidazole-based (Cipralisant) vs. non-imidazole (Pitolisant)—and different functional profiles preclude simple substitution.
| Evidence Dimension | Binding Affinity to Histamine H3 Receptor |
|---|---|
| Target Compound Data | Ki = 0.47 nM |
| Comparator Or Baseline | Pitolisant, Ki = 0.16 nM |
| Quantified Difference | Approximately 3-fold difference in binding affinity (Ki values) |
| Conditions | Radioligand binding assay; target compound: rat cortex H3 receptor; comparator: recombinant human H3 receptor. |
Why This Matters
The sub-nanomolar affinity confirms this compound as a potent research tool, but its distinct imidazole scaffold and functional profile dictate its specific application in experimental design.
- [1] Ligneau X, et al. Pitolisant. Probes & Drugs Portal. View Source
